molecular formula C12H16O5S B14394351 Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate CAS No. 87473-84-5

Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate

Katalognummer: B14394351
CAS-Nummer: 87473-84-5
Molekulargewicht: 272.32 g/mol
InChI-Schlüssel: HFMMWBJAWQATGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxole ring, which is a common motif in many biologically active molecules, making it an interesting subject for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate typically involves the reaction of 2,2-dimethyl-1,3-benzodioxole with sulfonating agents under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a sulfonating agent like chlorosulfonic acid. The reaction is carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzodioxole ring with an electrophile.

    Nucleophilic Substitution: The sulfonate group can be replaced by a nucleophile under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzodioxole derivatives.

    Nucleophilic Substitution: Various substituted benzodioxole compounds depending on the nucleophile used.

    Oxidation and Reduction: Sulfonic acids or sulfides.

Wissenschaftliche Forschungsanwendungen

Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The sulfonate group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-Dimethyl-4-propan-2-yl-1,3-benzodioxole
  • 4-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxole
  • ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Uniqueness

Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate stands out due to its sulfonate group, which imparts unique chemical properties such as increased solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of pharmaceuticals and specialty chemicals.

Eigenschaften

CAS-Nummer

87473-84-5

Molekularformel

C12H16O5S

Molekulargewicht

272.32 g/mol

IUPAC-Name

propan-2-yl 2,2-dimethyl-1,3-benzodioxole-4-sulfonate

InChI

InChI=1S/C12H16O5S/c1-8(2)17-18(13,14)10-7-5-6-9-11(10)16-12(3,4)15-9/h5-8H,1-4H3

InChI-Schlüssel

HFMMWBJAWQATGB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OS(=O)(=O)C1=CC=CC2=C1OC(O2)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.